

GS-9770 Demonstrates Potent Activity Against Protease Inhibitor-Resistant HIV Strains

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Compound of Interest		
Compound Name:	GS-9770	
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Foster City, CA – Preclinical data on **GS-9770**, a novel, non-peptidomimetic, unboosted inhibitor of HIV-1 protease, reveals its potent antiviral activity against a wide array of HIV-1 strains, including those with significant resistance to existing protease inhibitors (PIs). These findings position **GS-9770** as a promising candidate for future HIV treatment regimens, particularly for patients with extensive treatment histories and limited options.

GS-9770 is an investigational, orally active HIV-1 protease inhibitor that does not require pharmacokinetic boosting with agents like ritonavir or cobicistat.[1][2] This characteristic is a significant advantage, as it reduces the potential for drug-drug interactions and simplifies treatment regimens. The core of its innovative design lies in a non-peptidomimetic structure, which contributes to its improved resistance profile.

Superior Performance Against PI-Resistant Variants

A key study evaluated the in vitro activity of **GS-9770** against a panel of 49 patient-derived HIV-1 isolates harboring various PI resistance-associated mutations. The performance of **GS-9770** was compared head-to-head with two widely used PIs, atazanavir (ATV) and darunavir (DRV).

The results, summarized in the table below, demonstrate the superior resilience of **GS-9770** to the effects of resistance mutations. The mean fold change (FC) in the 50% effective concentration (EC50) for **GS-9770** was significantly lower than that for both atazanavir and darunavir, indicating that a much smaller increase in drug concentration is needed to inhibit the replication of these resistant viruses.



Antiviral Agent	Mean Fold Change in EC50 (vs. Wild-Type)	Range of Fold Change in EC50
GS-9770	2.5	0.4 - 21
Atazanavir (ATV)	9.2	0.6 - >132
Darunavir (DRV)	5.3	0.3 - >615

Data sourced from a preclinical characterization study of GS-9770.[3]

Notably, while a significant portion of the resistant isolates showed high-level resistance to atazanavir and darunavir (fold change >10), only a small fraction demonstrated a comparable level of reduced susceptibility to **GS-9770**.

High Barrier to Resistance Development

In addition to its activity against pre-existing resistant strains, **GS-9770** has demonstrated a high barrier to the development of resistance in vitro. In resistance selection experiments, where the virus is cultured in the presence of escalating concentrations of the drug, **GS-9770** required multiple passages and the accumulation of numerous mutations in the protease gene for a significant reduction in susceptibility to emerge.[1] This suggests that the virus may have a more difficult time developing resistance to **GS-9770** compared to some other PIs.

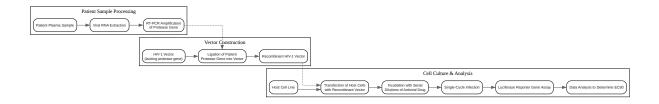
Experimental Protocols

The robust findings on **GS-9770**'s cross-resistance profile are supported by well-established experimental methodologies.

Phenotypic Susceptibility Testing (PhenoSense Assay)

The antiviral activity of **GS-9770** against PI-resistant clinical isolates was determined using the PhenoSense HIV assay, a single-cycle viral replication assay. The general workflow for this assay is as follows:





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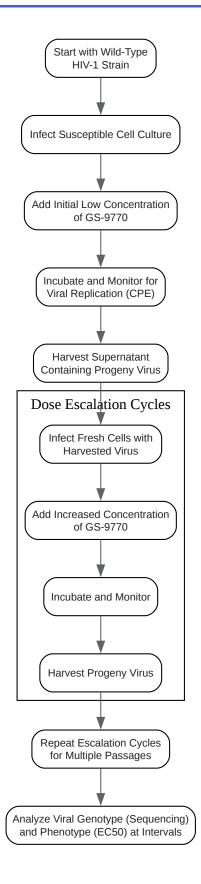
Caption: Workflow of the PhenoSense HIV drug susceptibility assay.

In this assay, the protease-encoding region of the viral RNA is amplified from a patient's plasma sample and inserted into a standardized HIV-1 vector that lacks its own protease gene but contains a luciferase reporter gene. This recombinant virus is then used to infect a susceptible cell line in the presence of varying concentrations of the antiviral drug. The extent of viral replication is measured by the activity of the luciferase reporter. The EC50 value is calculated as the concentration of the drug that inhibits 50% of viral replication.

In Vitro Resistance Selection

The protocol for selecting for drug-resistant viral strains in the laboratory involves the following steps:





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Caption: General workflow for in vitro selection of drug-resistant HIV-1.



This process begins by culturing a wild-type HIV-1 strain in a susceptible cell line in the presence of a low concentration of the antiviral drug. The virus is allowed to replicate, and the progeny virus is then used to infect a fresh batch of cells with a slightly higher concentration of the drug. This cycle is repeated, gradually increasing the drug concentration. This selective pressure favors the survival and propagation of viral variants that acquire mutations conferring reduced susceptibility to the drug. The genetic and phenotypic changes in the virus are monitored over time.

Conclusion

The preclinical data on **GS-9770** strongly suggest that it possesses a favorable cross-resistance profile and a high barrier to the development of resistance. Its potent activity against a broad range of PI-resistant HIV-1 strains, combined with the advantage of not requiring a pharmacokinetic booster, makes **GS-9770** a highly promising candidate for the future of HIV therapy. Further clinical investigation is warranted to fully elucidate its role in the management of treatment-experienced individuals living with HIV.

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